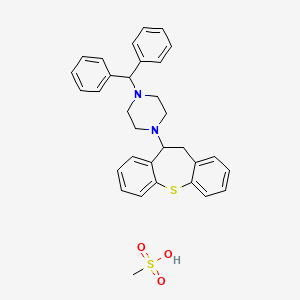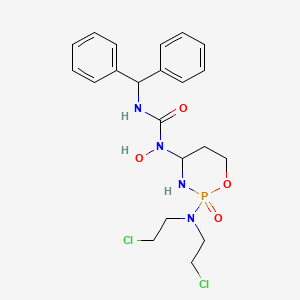
Potassium 5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-ethanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-ethanesulphonate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a thioxothiazolidine ring, and an ethanesulphonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-ethanesulphonate typically involves multiple steps. One common method includes the cyclization of intermediate compounds under specific conditions. For instance, the synthesis might start with the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the compound meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-ethanesulphonate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Potassium 5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-ethanesulphonate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Potassium 5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-ethanesulphonate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities with Potassium 5-((1-ethylpyrrolidin-2-ylidene)ethylidene)-4-oxo-2-thioxothiazolidin-3-ethanesulphonate.
Thiazolidine Derivatives: Compounds such as thiazolidine-2,4-dione and its derivatives also exhibit structural similarities.
Uniqueness
What sets this compound apart is its combination of a pyrrolidine ring with a thioxothiazolidine ring and an ethanesulphonate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
84100-34-5 |
|---|---|
Molekularformel |
C13H17KN2O4S3 |
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
potassium;2-[(5E)-5-[(2Z)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonate |
InChI |
InChI=1S/C13H18N2O4S3.K/c1-2-14-7-3-4-10(14)5-6-11-12(16)15(13(20)21-11)8-9-22(17,18)19;/h5-6H,2-4,7-9H2,1H3,(H,17,18,19);/q;+1/p-1/b10-5-,11-6+; |
InChI-Schlüssel |
YNQPEDOIJUXVKJ-BINALKEJSA-M |
Isomerische SMILES |
CCN\1CCC/C1=C/C=C/2\C(=O)N(C(=S)S2)CCS(=O)(=O)[O-].[K+] |
Kanonische SMILES |
CCN1CCCC1=CC=C2C(=O)N(C(=S)S2)CCS(=O)(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















